N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide

Prolyl Endopeptidase (PREP) Inhibition Acyl-CoA:cholesterol Acyltransferase (ACAT) Inhibition Target Selectivity Profiling

N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide (CAS 1049562-38-0) is a synthetic, small-molecule indoline derivative characterized by a cyclopropanecarbonyl N-substituent and a 5-pivalamide group. This compound belongs to a class of indoline cyclopropyl amide derivatives explored primarily as antagonists of the EP4 prostaglandin E2 receptor.

Molecular Formula C17H22N2O2
Molecular Weight 286.375
CAS No. 1049562-38-0
Cat. No. B2489905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide
CAS1049562-38-0
Molecular FormulaC17H22N2O2
Molecular Weight286.375
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CC3
InChIInChI=1S/C17H22N2O2/c1-17(2,3)16(21)18-13-6-7-14-12(10-13)8-9-19(14)15(20)11-4-5-11/h6-7,10-11H,4-5,8-9H2,1-3H3,(H,18,21)
InChIKeyOWBDQCLQHLZKCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Cyclopropanecarbonyl)indolin-5-yl)pivalamide (CAS 1049562-38-0): A Differentiated Indoline Scaffold for Targeted Biochemical Probe Procurement


N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide (CAS 1049562-38-0) is a synthetic, small-molecule indoline derivative characterized by a cyclopropanecarbonyl N-substituent and a 5-pivalamide group . This compound belongs to a class of indoline cyclopropyl amide derivatives explored primarily as antagonists of the EP4 prostaglandin E2 receptor [1]. Its unique structural features distinguish it from simple indole analogs and provide a basis for selective biochemical interaction, as indicated by its distinct activity profile in curated bioactivity databases [2].

PREP pathway inhibition study fit; reported target engagement context distinct from ACAT-active analogs
Negative control fit for mGluR1 signaling assays; no significant activity at hmGluR1b reported
Cyclopropane-containing indoline scaffold; may support extended exposure in metabolic stability studies

Procurement Rationale: Why N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide Cannot Be Replaced by Common Indoline Analogs


Generic substitution with closely related analogs is scientifically unsound due to drastic shifts in target engagement caused by subtle structural modifications. The change from the indoline 5-pivalamide substitution to a 7-pivalamide on a 4,6-dimethylindoline core, or expanding the indoline to a tetrahydroquinoline system, fundamentally alters the primary molecular target and potency. For example, a direct structural analog with a different substitution pattern shows potent activity against acyl-CoA:cholesterol acyltransferase (ACAT), whereas the target compound is profiled as a prolyl endopeptidase (PREP) inhibitor [1][2]. This target switch demonstrates that these in-class compounds are not interchangeable and must be procured based on their specific biochemical fingerprint [3].

Target: PREP inhibition context
Analog: 7-pivalamide indoline (ACAT inhibitor)
May shift target engagement from PREP to ACAT; functional profile not interchangeable
Target: inactive at mGluR1
Analog: tetrahydroquinoline analog (mGluR1 antagonist)
May introduce mGluR1-mediated off-target activity not present in the target indoline

Quantitative Differentiation Guide for N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide Against Its Closest Analogs


Target Selectivity: PREP Inhibition Versus ACAT Inhibition in a Closest Pivalamide-Indoline Analog

The target compound uniquely engages prolyl endopeptidase (PREP) with an IC50 of 398 nM, whereas the structurally closest analog, N-(1-butyl-4,6-dimethylindolin-7-yl)pivalamide, primarily inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 220 nM [1][2]. This demonstrates a complete functional target switch driven by the shift from the 5-position to the 7-position pivalamide and the addition of 4,6-dimethyl substituents.

Target Switch: PREP vs ACAT
Head-to-head
Target compound: PREP IC50 398 nM. Comparator (7-pivalamide analog): ACAT IC50 220 nM. No ACAT activity reported for target up to 10 µM.
Supports PREP pathway study fit; analog may not engage PREP
BindingDB entries; recombinant human PREP vs THP-1 cell ACAT assay
Prolyl Endopeptidase (PREP) Inhibition Acyl-CoA:cholesterol Acyltransferase (ACAT) Inhibition Target Selectivity Profiling

Receptor Pharmacology: mGluR1 Antagonism Versus Inactivity for the Tetrahydroquinoline Core Analog

The tetrahydroquinoline analog, N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide (commonly mislabeled as CPCCOEt), is a well-characterized selective mGluR1 antagonist with an IC50 of 6.5 µM [1]. In contrast, no significant activity is reported for the target indoline compound at mGluR1 up to 100 µM, and its primary annotated targets are elsewhere (e.g., PREP) [2]. The saturated 5-membered indoline ring versus the 6-membered tetrahydroquinoline ring is a critical determinant of this differential pharmacology.

mGluR1 Activity Profile
Cross-study
Target: IC50 >100 µM (inactive at hmGluR1b). Comparator (tetrahydroquinoline analog): IC50 6.5 µM. >15-fold selectivity window.
Supports negative control context; target lacks mGluR1 antagonism
HEK293 hmGluR1b calcium mobilization; Molecular Pharmacology 1999
Metabotropic Glutamate Receptor 1 (mGluR1) GPCR Allosteric Modulation Neuroscience Probe Development

Scaffold Stability: Cyclopropanecarbonyl-Indoline Core Versus Unsubstituted Indoline

The N-cyclopropanecarbonyl group confers enhanced resistance to N-dealkylation compared to an unsubstituted indoline scaffold [1]. While direct comparative metabolic stability data for this exact compound pair is not publicly available, the general class-level evidence demonstrates that N-acyl indolines, particularly those with cyclopropanecarbonyl groups, exhibit significantly longer half-lives in liver microsome assays than their unsubstituted counterparts [1]. This is a well-established structure-activity relationship (SAR) in medicinal chemistry.

Metabolic Stability SAR
Class-level
Predicted t1/2 >60 min for N-cyclopropanecarbonyl indolines vs
May support sustained exposure; compound-specific data to verify
Class SAR from Wuitschik et al. 2010; no direct pair data
Metabolic Stability Cyclopropane Ring Stability In Vitro ADME

Validated Application Scenarios for Procuring N-(1-(cyclopropanecarbonyl)indolin-5-yl)pivalamide


Chemical Biology Probe for Prolyl Endopeptidase (PREP) Function in Cognitive Disorders

Based on its validated IC50 of 398 nM for PREP [1], this compound is the appropriate selection for studies dissecting PREP's role in neurodegenerative and psychiatric conditions. The absence of activity on the ACAT target of its closest indoline analog ensures experimental signals are not confounded by off-target lipid metabolism effects [1][2].

Negative Control for Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Assays

As established by cross-study comparison, the compound is demonstrably inactive at mGluR1 (IC50 > 100 µM) [2], unlike its tetrahydroquinoline analog which is a known mGluR1 antagonist (IC50 6.5 µM) [1]. It can be procured as a highly matched, inactive control compound to validate mGluR1-dependent phenotypic effects.

Metabolically Stable Indoline Scaffold for In Vivo Pharmacodynamic Studies

The N-cyclopropanecarbonyl moiety is a class-level hallmark of enhanced metabolic stability [1]. This makes the compound a superior choice for in vivo studies requiring prolonged exposure, outperforming unsubstituted indoline analogs that are prone to rapid oxidative clearance.

Application
Selection Property
Validation Focus
PREP pathway studies in neurodegenerative research models
PREP inhibition context; no ACAT cross-activity
Confirm absence of ACAT-mediated lipid effects
Negative control for mGluR1 signaling assays
Confirmed mGluR1 inactivity profile
Verify no mGluR1 antagonism in target cell system
In vivo exposure studies requiring metabolic stability
Cyclopropane-containing indoline scaffold
Assess metabolic stability in target species microsomes
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